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# Theoretical vs. Practical Capacity: A Quantitative Comparison

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Compound of Interest

Compound Name: LITHIUM MANGANESE OXIDE

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The theoretical capacity of a battery electrode material represents the total amount of charge that can be stored per unit mass if the electrochemical reaction proceeds to completion under ideal conditions. For spinel LiMn<sub>2</sub>O<sub>4</sub> (LMO), the theoretical capacity is approximately 148 mAh/g.[1] This value is calculated based on the complete extraction of one lithium ion per formula unit.

In practice, the achievable capacity, known as the practical capacity, is significantly lower than the theoretical value. The practical capacity of LMO typically ranges from 95 to 135 mAh/g, and is highly dependent on factors such as the discharge rate (C-rate), operating temperature, and electrode manufacturing processes.[2][3] The discrepancy between theoretical and practical capacity arises from several intrinsic material limitations and degradation mechanisms that occur during electrochemical cycling.

Here is a summary of the theoretical and typical practical capacities of LMO cathodes at various C-rates:



Parameter	Value	Reference
Theoretical Capacity	~148 mAh/g	[1]
Practical Capacity (0.1C)	~125.9 mAh/g	[4]
Practical Capacity (0.2C)	~143.4 mAh/g	[5]
Practical Capacity (1C)	~100 - 122 mAh/g	[3][5]
Practical Capacity (2C)	~102.5 mAh/g	[3]
Practical Capacity (5C)	~88.5 mAh/g	[3]
Practical Capacity (9C)	~47.5 mAh/g (50% of initial)	[2]
Practical Capacity (20C)	~58 mAh/g	[3]
Practical Capacity (30C)	>120 mAh/g	[5]
Practical Capacity (50C)	~70 mAh/g (70% of 1C capacity)	[3]

# Core Degradation Mechanisms Limiting Practical Capacity

The reduction in practical capacity from the theoretical maximum in LMO cathodes is primarily attributed to two interconnected degradation mechanisms: Manganese (Mn) dissolution and the Jahn-Teller distortion.

### **Manganese Dissolution**

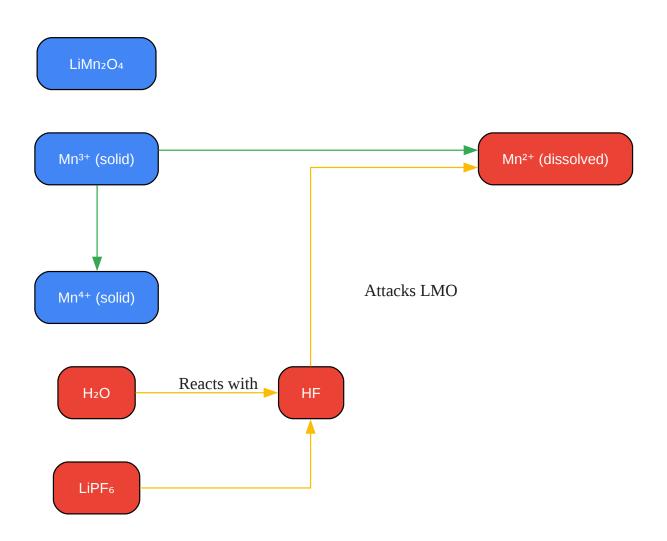
Manganese dissolution is a significant contributor to capacity fade in LMO cathodes. This process involves the loss of manganese ions from the cathode's crystal structure into the electrolyte. The dissolution is primarily driven by two chemical reactions:

Disproportionation of Mn³+: In the presence of an acidic electrolyte, Mn³+ ions can undergo a disproportionation reaction, forming soluble Mn²+ and solid Mn⁴+. The chemical equation for this process is: 2Mn³+(solid) → Mn⁴+(solid) + Mn²+(electrolyte)[6]



Acidic Corrosion by HF: Trace amounts of water in the electrolyte can react with the common lithium salt electrolyte, LiPF<sub>6</sub>, to form hydrofluoric acid (HF). This acid can then attack the LMO surface, leading to the dissolution of manganese. The reaction is as follows:
 2LiMn<sub>2</sub>O<sub>4</sub>(solid) + 4HF(electrolyte) → 3MnO<sub>2</sub>(solid) + MnF<sub>2</sub>(electrolyte) + 2LiF(solid) + 2H<sub>2</sub>O(electrolyte)

The dissolved Mn<sup>2+</sup> ions can migrate to the anode and interfere with the solid electrolyte interphase (SEI), leading to increased impedance and further capacity loss.



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Manganese Dissolution Pathways in LMO Cathodes.

#### **Jahn-Teller Distortion**



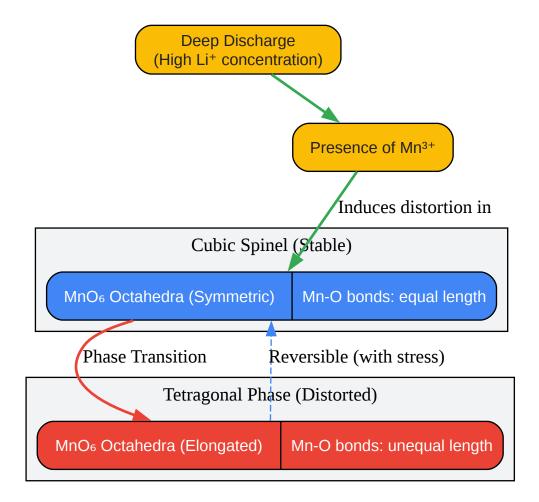
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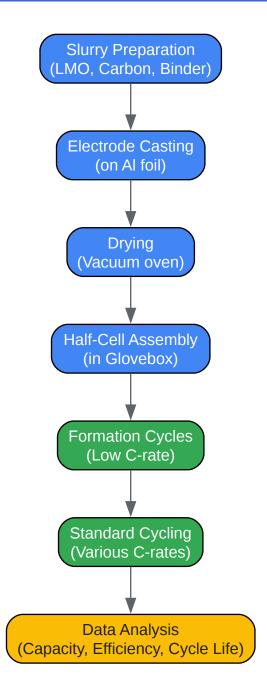
The Jahn-Teller distortion is a geometric distortion of a non-linear molecule that reduces its symmetry and energy. In the context of LMO, this distortion occurs due to the presence of high-spin Mn<sup>3+</sup> ions in the crystal lattice. The Mn<sup>3+</sup> ion has an unpaired electron in its e\_g orbital, which leads to an elongation of the Mn-O bonds in the MnO<sub>6</sub> octahedra.

This distortion transforms the crystal structure from a stable cubic spinel (Fd-3m) to a less stable tetragonal phase (I41/amd) upon deep discharge (high lithium content).[7][8] This phase transition is accompanied by a significant volume change, which induces mechanical stress and strain within the cathode particles. Over repeated charge-discharge cycles, this stress can lead to particle cracking, loss of electrical contact, and ultimately, a decline in capacity.[9]









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